molecular formula C7H4Br2N2 B1610626 3,5-Dibromoimidazo[1,2-a]pyridine CAS No. 69214-12-6

3,5-Dibromoimidazo[1,2-a]pyridine

Cat. No. B1610626
CAS RN: 69214-12-6
M. Wt: 275.93 g/mol
InChI Key: RFQPNKYBAYTNOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Br2N212. It is a light yellow solid1.



Synthesis Analysis

The synthesis of 3,5-Dibromoimidazo[1,2-a]pyridine and its derivatives has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions3. However, specific synthesis methods for 3,5-Dibromoimidazo[1,2-a]pyridine were not found in the search results.



Molecular Structure Analysis

The molecular structure of 3,5-Dibromoimidazo[1,2-a]pyridine is characterized by the presence of a fused bicyclic 5–6 heterocycle3. The InChI code for this compound is 1S/C7H4Br2N2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H1.



Chemical Reactions Analysis

Specific chemical reactions involving 3,5-Dibromoimidazo[1,2-a]pyridine were not found in the search results.



Physical And Chemical Properties Analysis

3,5-Dibromoimidazo[1,2-a]pyridine is a light yellow solid1. It has a molecular weight of 275.9312. The compound should be stored at temperatures between 0-5°C12.


Scientific Research Applications

Antiviral Applications

  • Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents: Dibromoimidazo[1,2-a]pyridines with a thioether side chain have been synthesized and exhibit antiviral activity. Molecular modeling identified important structural patterns, and structure-activity relationship studies highlighted hydrophobicity as a key factor for activity. This research suggests the potential of these compounds in predicting antiviral activities (Mavel et al., 2001).

Diverse Medicinal Applications

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents: The imidazo[1,2-a]pyridine scaffold, including 3,5-dibromoimidazo[1,2-a]pyridine, is recognized for its broad range of applications in medicinal chemistry. These applications include anticancer, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. This scaffold is also present in various marketed preparations, indicating its significance in drug development (Deep et al., 2016).

Synthesis and Chemical Properties

  • Pyrrolo-Imidazo[1,2-a]pyridine Scaffolds: A novel method for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones has been developed. This method provides rapid access to new libraries in the context of diversity-oriented synthesis, which is valuable for generating small molecules with a large structure diversity. The biological activity screening of these compounds identified a new hit exhibiting good antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

Safety And Hazards

Specific safety and hazard information for 3,5-Dibromoimidazo[1,2-a]pyridine was not found in the search results. However, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling chemical compounds4.


Future Directions

Imidazopyridine, the core structure of 3,5-Dibromoimidazo[1,2-a]pyridine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry3. This suggests potential future directions in the development of new drugs and materials5.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

3,5-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQPNKYBAYTNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515999
Record name 3,5-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromoimidazo[1,2-a]pyridine

CAS RN

69214-12-6
Record name 3,5-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 2
3,5-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
3,5-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 4
3,5-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 5
3,5-Dibromoimidazo[1,2-a]pyridine
Reactant of Route 6
3,5-Dibromoimidazo[1,2-a]pyridine

Citations

For This Compound
1
Citations
CW Rees, DI Smith - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
A new reductive elimination reaction of 3,5-disubstituted imidazo[1,2-a]pyridines (3) with hydrazine is reported. Thus on treatment of the 3,5-dibromo (7a), 5-bromo-3-nitro (7b), and 3,5-…
Number of citations: 10 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.